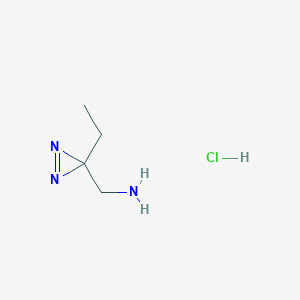
1-(3-ethyl-3H-diazirin-3-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H10ClN3. It is known for its high chemical reactivity and is often used in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3-ethyl-3H-diazirine with methanamine under specific conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is often used as a biological marker to study protein interactions and enzyme activities.
Medicine: Research into potential medical applications includes its use in drug development and diagnostic tools.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride involves its high reactivity, which allows it to interact with various molecular targets. The compound can form covalent bonds with proteins and other biomolecules, making it useful for studying molecular interactions and pathways. The specific molecular targets and pathways involved depend on the context of its use in research .
Comparaison Avec Des Composés Similaires
1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine. While both compounds share similar structures and reactivity, 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride is unique in its specific applications and properties. Other similar compounds include various diazirine derivatives, each with distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C4H10ClN3 |
|---|---|
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
(3-ethyldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c1-2-4(3-5)6-7-4;/h2-3,5H2,1H3;1H |
Clé InChI |
BINKLGCSAWMXEM-UHFFFAOYSA-N |
SMILES canonique |
CCC1(N=N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


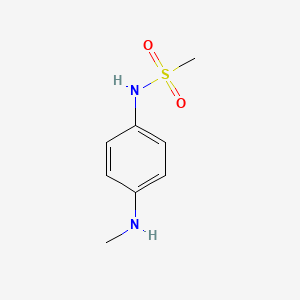
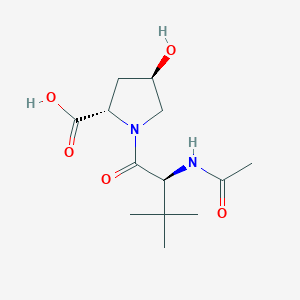
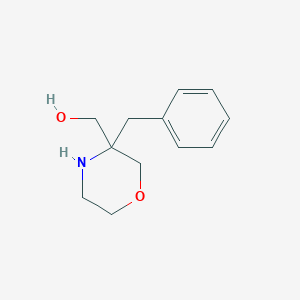
![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)

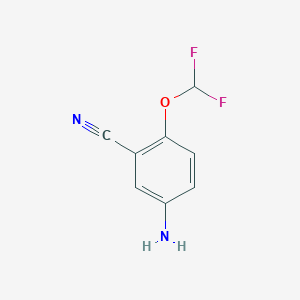
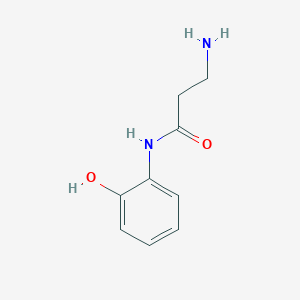
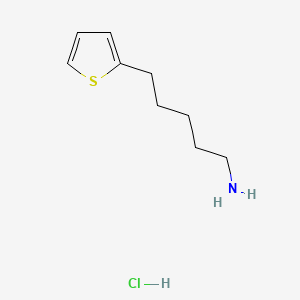

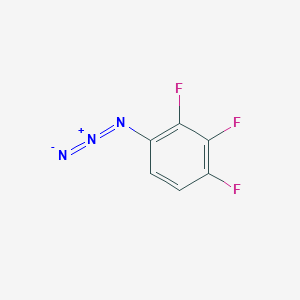
![1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13512220.png)
![3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13512229.png)
